molecular formula C16H24N4O B7642806 N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide

N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide

Katalognummer B7642806
Molekulargewicht: 288.39 g/mol
InChI-Schlüssel: FYQABOFEGPLUKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity. In

Wirkmechanismus

N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide selectively and irreversibly inhibits GABA aminotransferase, leading to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that binds to GABA receptors, which are ligand-gated ion channels that regulate neuronal activity. The increase in GABA levels in the brain results in an increase in the activation of GABA receptors, leading to a decrease in neuronal excitability and anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, resulting in an increase in the activation of GABA receptors. The increase in GABA receptor activation leads to a decrease in neuronal excitability and anxiolytic and anticonvulsant effects. This compound has also been shown to reduce drug-seeking behavior in preclinical studies, suggesting its potential use in the treatment of addiction.

Vorteile Und Einschränkungen Für Laborexperimente

N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has several advantages for lab experiments, including its high purity and potency, which allows for accurate dosing and reliable results. However, this compound also has some limitations, including its irreversible inhibition of GABA aminotransferase, which can result in long-lasting effects on GABA levels in the brain. Additionally, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, including its potential use in the treatment of various neurological and psychiatric disorders, as well as its potential use as a research tool for the study of GABAergic neurotransmission. Additionally, the development of new analogs of this compound with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of new therapeutic agents for the treatment of neurological and psychiatric disorders.

Synthesemethoden

N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of 1,4-dibromobutane with cyclohexene, followed by the reaction of the resulting product with 4-pyrazolecarboxylic acid and piperidine-1-carboxylic acid, and finally, the protection of the resulting compound with a carbamate group. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable compound for scientific research.

Wissenschaftliche Forschungsanwendungen

N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. The inhibition of GABA aminotransferase by this compound leads to an increase in GABA levels in the brain, which can result in a decrease in neuronal excitability and anxiolytic and anticonvulsant effects. This compound has also been shown to reduce drug-seeking behavior in preclinical studies, suggesting its potential use in the treatment of addiction.

Eigenschaften

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c21-16(17-10-13-6-2-1-3-7-13)20-9-5-4-8-15(20)14-11-18-19-12-14/h1-2,11-13,15H,3-10H2,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQABOFEGPLUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CNN=C2)C(=O)NCC3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.